molecular formula C13H16N2O5 B11023396 Methyl 3-(butan-2-ylcarbamoyl)-5-nitrobenzoate

Methyl 3-(butan-2-ylcarbamoyl)-5-nitrobenzoate

Cat. No.: B11023396
M. Wt: 280.28 g/mol
InChI Key: JADTWIRAJPYXRZ-UHFFFAOYSA-N
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Description

Methyl 3-(butan-2-ylcarbamoyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a nitro group, and a butan-2-ylcarbamoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(butan-2-ylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(butan-2-ylcarbamoyl)-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(butan-2-ylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide or other strong bases.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 3-(butan-2-ylcarbamoyl)-5-aminobenzoate.

    Reduction: 3-(butan-2-ylcarbamoyl)-5-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(butan-2-ylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-(butan-2-ylcarbamoyl)-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(butan-2-ylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.

    Methyl 3-(butan-2-ylcarbamoyl)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a nitro group.

    Methyl 3-(butan-2-ylcarbamoyl)-5-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Methyl 3-(butan-2-ylcarbamoyl)-5-nitrobenzoate is unique due to the presence of both a nitro group and a carbamoyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 3-(butan-2-ylcarbamoyl)-5-nitrobenzoate

InChI

InChI=1S/C13H16N2O5/c1-4-8(2)14-12(16)9-5-10(13(17)20-3)7-11(6-9)15(18)19/h5-8H,4H2,1-3H3,(H,14,16)

InChI Key

JADTWIRAJPYXRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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